3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea
Description
3-{2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea is a synthetic urea derivative featuring a pyridazinone core substituted with a thiophen-2-yl group and a urea moiety linked to a 4-(trifluoromethyl)phenyl ring. Its molecular formula is C₁₈H₁₄F₃N₅O₂S, with a molecular weight of 409.39 g/mol (inferred from analogous structures in and ). The pyridazinone-thiophene hybrid structure may enhance binding interactions with biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-3-5-13(6-4-12)23-17(27)22-9-10-25-16(26)8-7-14(24-25)15-2-1-11-28-15/h1-8,11H,9-10H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNIZOKMIXURAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea typically begins with the preparation of intermediates such as 6-oxo-3-(thiophen-2-yl)pyridazinone and the appropriate ethylene derivative. These intermediates undergo condensation reactions under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and precise temperature control to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve scalable synthetic routes, using large-scale reactors and continuous flow processes to maximize efficiency. Optimizing reaction parameters and using robust purification techniques, such as crystallization and chromatography, ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound's structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions might involve nucleophiles such as halides or amines, under conditions like elevated temperatures or the presence of catalysts.
Major Products Formed: The major products of these reactions can vary widely depending on the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a range of substituted urea derivatives, each with unique properties.
Scientific Research Applications
3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea is utilized in several scientific research domains:
Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules, providing insights into reaction mechanisms and molecular interactions.
Biology: In biological research, it may act as a tool for studying enzyme inhibition or receptor binding, helping to elucidate biological pathways and mechanisms of action.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Industrially, its unique structural attributes might find applications in material science or as a specialized reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea can involve interactions with specific molecular targets such as enzymes or receptors. These interactions often lead to the modulation of biochemical pathways, influencing physiological and cellular processes.
Molecular Targets and Pathways Involved: The compound's molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. Its effects might result from the inhibition or activation of these targets, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea, we compare it with structurally related urea derivatives reported in the literature. Key differences in substituents, physicochemical properties, and spectral data are highlighted below:
Table 1: Structural and Physicochemical Comparison
*Molecular weights for 1f and 1g include contributions from counterions (e.g., HCl).
Key Observations:
Structural Variations: The target compound uniquely combines a thiophen-2-yl group on the pyridazinone ring with a 4-(trifluoromethyl)phenyl urea substituent. In contrast, BJ41260 places a trifluoromethyl group on the pyridazinone and a thiophen-2-ylmethyl group on the urea, resulting in a smaller molecular weight (346.33 vs. 409.39). Compounds 1f and 1g feature benzylidene-hydrazine moieties on the pyridazinone, which introduce additional hydrogen-bonding capabilities but reduce metabolic stability compared to the thiophene or trifluoromethyl groups. Compounds 8j and 8k incorporate a chloromethyl thiazolyl group, which may enhance halogen-bonding interactions but increases molecular weight and polarity.
Melting points for urea derivatives correlate with crystallinity and intermolecular interactions. The absence of data for the target compound precludes direct comparison, but compounds with trifluoromethyl groups (e.g., 1f, 1g) exhibit melting points >190°C, indicating high thermal stability.
Spectral Data :
- The ESI-MS of 8j and 8k confirms their molecular ions ([M+H]+), while 1f and 1g exhibit [M−2HCl+H]+ peaks due to salt formation. The target compound’s spectral data (e.g., ¹H-NMR) would likely show distinct shifts for the thiophene protons (δ ~7.0–7.5 ppm) and the urea NH groups (δ ~8.0–10.0 ppm), as seen in analogous structures .
Research Implications
The thiophene and trifluoromethyl groups in the target compound may confer advantages over similar derivatives:
Biological Activity
The compound 3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyridazinone core and thiophene moieties, suggest it may interact with various biological targets, making it a candidate for pharmaceutical applications.
Chemical Structure and Properties
This compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H15F3N4O2S
The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interaction with specific biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of pyridazinones have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Pyridazinone Derivative | HCT-116 (Colon Cancer) | 6.2 | Induction of apoptosis |
| Pyridazinone Derivative | T47D (Breast Cancer) | 27.3 | Inhibition of cell cycle progression |
The proposed mechanisms for the anticancer activity include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death.
- Interaction with DNA : Some derivatives bind to DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A pyridazinone derivative was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value lower than 10 μM in several cases.
- Case Study 2 : A compound structurally similar to the target molecule demonstrated remarkable selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity:
- Modifications at the thiophene ring or urea nitrogen can significantly influence potency and selectivity.
- The incorporation of electron-withdrawing groups (like trifluoromethyl) has been associated with improved binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
